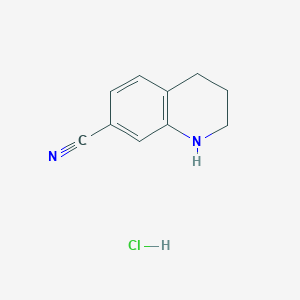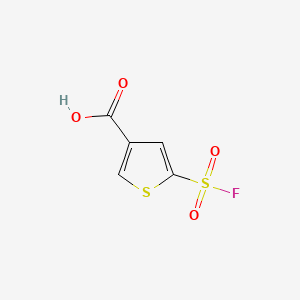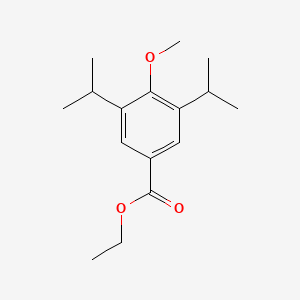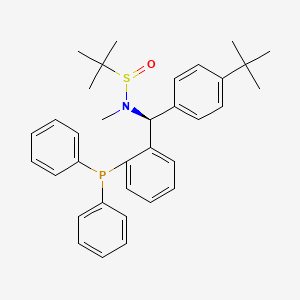
1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of tetrahydroquinoline, which is known for its presence in various natural products and therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroquinoline derivatives . The reaction conditions often include temperatures ranging from 25°C to 100°C and reaction times from 2 to 24 hours .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features and biological activities.
Quinoline: An oxidized form of tetrahydroquinoline with distinct chemical properties and applications.
Isoquinoline: Another nitrogen-containing heterocycle with a different arrangement of atoms in the ring structure.
Uniqueness
1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H11ClN2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroquinoline-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h3-4,6,12H,1-2,5H2;1H |
Clé InChI |
BNOLCSIMKMUSRX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)C#N)NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)



![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)


